4,7-Dichloro-6-fluoro-3-methylquinolin-8-amine is a compound belonging to the quinoline family, which is characterized by its fused aromatic rings. This particular compound features multiple halogen substituents and an amino group, making it of interest in various scientific applications, particularly in medicinal chemistry. The presence of chlorine and fluorine atoms suggests potential for enhanced biological activity and selectivity in therapeutic contexts.
The compound can be classified as a halogenated quinoline derivative. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The specific structural features of 4,7-Dichloro-6-fluoro-3-methylquinolin-8-amine suggest that it may also possess unique pharmacological profiles, warranting further investigation into its synthesis and applications.
The synthesis of 4,7-Dichloro-6-fluoro-3-methylquinolin-8-amine can be approached through several methodologies. One common method involves the use of the modified Mannich reaction, which allows for the incorporation of amines into the quinoline framework.
The compound can also be synthesized via nucleophilic substitution reactions involving fluorinated precursors. For example, reactions involving 2-bromo-1,3-difluorobenzene can lead to the formation of the desired quinoline derivative through aromatic nucleophilic substitution mechanisms .
The molecular structure of 4,7-Dichloro-6-fluoro-3-methylquinolin-8-amine can be represented as follows:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the structure, with characteristic peaks indicating the presence of halogens and functional groups .
4,7-Dichloro-6-fluoro-3-methylquinolin-8-amine can participate in various chemical reactions due to its functional groups:
These reactions are critical for modifying the compound's structure to enhance its pharmacological properties .
The mechanism of action for 4,7-Dichloro-6-fluoro-3-methylquinolin-8-amine is primarily linked to its interactions with biological targets such as enzymes or receptors.
Data from studies indicate that modifications on the quinoline scaffold can significantly influence biological activity, suggesting that this compound may exhibit potent effects against various pathogens .
The physical properties of 4,7-Dichloro-6-fluoro-3-methylquinolin-8-amine include:
Chemical properties include:
Analytical techniques such as High Performance Liquid Chromatography (HPLC) can be employed to assess purity and stability over time .
4,7-Dichloro-6-fluoro-3-methylquinolin-8-amine has potential applications in several fields:
Research into this compound could lead to significant advancements in drug development and therapeutic interventions against resistant pathogens .
The compound 4,7-Dichloro-6-fluoro-3-methylquinolin-8-amine is systematically named according to IUPAC conventions for quinoline derivatives. The parent heterocycle is quinoline, a bicyclic system comprising benzene fused to pyridine. Substituents are numbered based on standard quinoline ring atom positions:
Its CAS Registry Number (2060027-63-4) provides a unique identifier in chemical databases [1] [6]. Molecular formula C₁₀H₇Cl₂FN₂ (molecular weight 245.08 g/mol) is confirmed via high-resolution mass spectrometry [1].
Canonical SMILES: NC1=C2N=CC(C)=C(Cl)C2=CC(F)=C1Cl
InChIKey: GRGWUCKHSZRAEG-UHFFFAOYSA-N
[1]
Table 1: Systematic Identifiers
Identifier Type | Value |
---|---|
IUPAC Name | 4,7-Dichloro-6-fluoro-3-methylquinolin-8-amine |
CAS No. | 2060027-63-4 |
Molecular Formula | C₁₀H₇Cl₂FN₂ |
Molecular Weight | 245.08 g/mol |
SMILES | NC1=C2N=CC(C)=C(Cl)C2=CC(F)=C1Cl |
InChIKey | GRGWUCKHSZRAEG-UHFFFAOYSA-N |
Positional isomerism significantly alters the physicochemical and biological properties of halogenated quinolines. Key isomers include:
The C3-methyl/C8-amino configuration in the target compound creates distinct electronic effects: The C8-amino group donates electrons, while C4/C7-chloro withdraw electrons. This dipole moment influences intermolecular interactions in biological systems [1] [6].
Fluoro substitution at C6 enhances electronegativity and membrane permeability compared to chloro-only analogs. Key analogs:
The C6-fluoro group in 4,7-dichloro-6-fluoro-3-methylquinolin-8-amine provides optimal halogen bond donation capacity (σ-hole ≈ 25 kJ/mol stronger than chloro) while maintaining log P ~3.8 for blood-brain barrier penetration [3] [6].
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.: 4261-17-0
CAS No.: